Product packaging for Abiraterone Related Compound 7(Cat. No.:)

Abiraterone Related Compound 7

Cat. No.: B1149829
M. Wt: 704.01
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Abiraterone Related Compound 7 is a high-purity chemical reference standard designed for use in pharmaceutical and analytical research. This compound is closely related to Abiraterone, a potent and selective inhibitor of the enzyme 17 α-hydroxylase/C17,20-lyase (CYP17A1) . CYP17A1 is a key enzyme in androgen biosynthesis, expressed in testicular, adrenal, and prostatic tumor tissues, and its inhibition is a critical mechanism for investigating therapeutic strategies for castration-resistant prostate cancer (mCRPC) . Researchers utilize related compounds like this compound as critical biomarkers in method development and validation. Its applications include serving as a standard in chromatographic analysis (HPLC, LC-MS) for quantifying impurities and degradation products in Abiraterone Acetate drug substances and products, ensuring quality control and stability studies. This compound is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C47H61NO4

Molecular Weight

704.01

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Abiraterone Impurity 7

Origin of Product

United States

Advanced Analytical Methodologies for Detection, Quantification, and Impurity Profiling

Chromatographic Techniques for High-Resolution Separation and Purity Assessment

Chromatography is a fundamental analytical technique in the pharmaceutical industry, offering the high-resolution separation required to distinguish between the active pharmaceutical ingredient (API) and its structurally similar impurities. High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High Performance Liquid Chromatography (UHPLC), are the primary methods for purity assessment, while High-Performance Thin-Layer Chromatography (HPTLC) serves as a valuable screening tool.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative and qualitative analysis of pharmaceutical compounds. Its application is critical in the development and quality control of Abiraterone (B193195) Acetate (B1210297), ensuring the separation and quantification of all related substances, including Abiraterone Related Compound 7.

Reversed-Phase HPLC (RP-HPLC) is the most widely employed chromatographic mode for the analysis of Abiraterone and its impurities. This technique utilizes a non-polar stationary phase and a polar mobile phase, making it ideal for separating the relatively non-polar Abiraterone molecule from its related compounds.

The development of a robust and stability-indicating RP-HPLC method is a meticulous process involving the optimization of several key parameters to achieve optimal separation. A successful method must be able to resolve Abiraterone Acetate from all its known impurities and degradation products. For instance, a validated RP-HPLC method was established for the simultaneous determination of Abiraterone Acetate and seven of its related compounds. This method employed a C18 column with a gradient elution system, using a mobile phase composed of a phosphate (B84403) buffer and a mixture of acetonitrile (B52724) and methanol (B129727). The method demonstrated specificity, linearity, accuracy, and precision, adhering to the guidelines set by the International Council for Harmonisation (ICH).

The following interactive table outlines typical optimized conditions for an RP-HPLC method used in the analysis of Abiraterone impurities.

ParameterCondition
Stationary Phase Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm (C18)
Mobile Phase A 0.01M Potassium dihydrogen phosphate (pH adjusted with o-phosphoric acid)
Mobile Phase B Acetonitrile:Methanol (80:20 v/v)
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Note: These conditions are representative and may be adjusted based on the specific analytical requirements.

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including increased speed, higher resolution, and improved sensitivity. These enhancements are achieved by using columns packed with sub-2 µm particles, which operate at higher pressures. For the analysis of Abiraterone and its impurities, UHPLC can drastically reduce run times, leading to higher sample throughput, a critical factor in a quality control environment. A rapid, stability-indicating UHPLC method has been developed for the estimation of Abiraterone Acetate and its impurities, demonstrating the capability to separate the API from seven potential impurities in a significantly shorter timeframe than traditional HPLC. The superior resolving power of UHPLC is also invaluable for separating co-eluting or structurally similar impurities.

The success of an HPLC or UHPLC separation is heavily dependent on the selection of the appropriate column chemistry and the composition of the mobile phase.

Column Chemistry: For the analysis of Abiraterone and its related compounds, C18 (octadecylsilyl) columns are the most common choice due to their hydrophobicity, which provides excellent retention and separation for these types of molecules. The specific characteristics of the C18 column, such as particle size, pore size, and whether it is end-capped, can all influence the selectivity of the separation.

Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of an aqueous component (often a buffer) and an organic modifier (commonly acetonitrile or methanol). The ratio of these components is adjusted during method development to control the retention and selectivity of the separation. Acetonitrile is frequently used as the organic modifier due to its favorable properties, such as low viscosity and UV transparency. The pH of the aqueous portion of the mobile phase is also a critical parameter, as it can affect the ionization state of the analytes and thus their interaction with the stationary phase. Buffers, such as phosphate or acetate, are used to maintain a constant pH.

The following interactive table illustrates the general effect of mobile phase composition on the chromatographic separation.

Mobile Phase Organic ContentAnalyte Retention TimePeak Resolution
Low LongGenerally Increases
Medium ModerateOften Optimal
High ShortMay Decrease
Note: The optimal mobile phase composition is determined experimentally during method development.

High-Performance Thin-Layer Chromatography (HPTLC) for Preliminary Screening and Semiquantitative Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that serves as a valuable tool for the preliminary screening and semiquantitative analysis of drug impurities. It allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method. A validated, stability-indicating HPTLC method has been developed for the quantification of Abiraterone Acetate in the presence of its degradation products. This method involves applying the sample to a silica (B1680970) gel HPTLC plate, developing the plate with a suitable mobile phase, and then quantifying the separated spots using a densitometer.

Hyphenated Techniques for Comprehensive Identification and Quantification

For the definitive identification and structural elucidation of impurities, hyphenated techniques that couple a separation method with a powerful detection technique are indispensable. The most prominent of these is Liquid Chromatography-Mass Spectrometry (LC-MS).

By interfacing HPLC or UHPLC with a mass spectrometer, it is possible to obtain the molecular weight and fragmentation pattern of each separated impurity. This information is crucial for identifying unknown impurities that may be formed during synthesis or upon degradation of the drug substance. In the context of Abiraterone Acetate analysis, LC-MS has been instrumental in identifying degradation products formed under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. This comprehensive identification is a critical component of the analytical data required for regulatory submissions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-ESI-MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the analysis of Abiraterone and its seven steroidal metabolites. nih.govnih.gov This method combines the superior separation capabilities of liquid chromatography with the precise detection and structural elucidation power of mass spectrometry. ijrpr.com An LC-MS/MS method was developed to resolve and detect Abiraterone and its seven metabolites in human serum utilizing an AB Sciex Qtrap 5500 mass analyzer with a Shimadzu Nexera UPLC system. nih.govnih.gov

The chromatographic separation is typically achieved using a C18 column, such as a Zorbax Eclipse Plus C18 (150 × 2.1 mm, 3.5 μm), under controlled temperature conditions (e.g., 40 °C). nih.govnih.gov An isocratic mobile phase, for instance, consisting of 35% 0.1% formic acid in water and 65% 0.1% formic acid in a methanol:acetonitrile mixture, has been successfully used. nih.govnih.gov Electrospray ionization (ESI) in the positive mode is commonly applied, followed by multiple reaction monitoring (MRM) to achieve high selectivity and sensitivity for each specific analyte. nih.govnih.govnih.gov The total run time for such an analysis can be as short as 13 minutes. nih.govnih.gov

Tandem mass spectrometry (MS/MS) is instrumental in confirming the chemical structures of Abiraterone and its related compounds. In this technique, a specific precursor ion (the molecule of interest) is selected and then fragmented by collision with an inert gas. The resulting product ions create a unique fragmentation pattern, or "fingerprint," that is characteristic of the molecule's structure.

For example, in the analysis of Abiraterone, the mass spectrometer is configured to monitor the transition of the precursor ion to specific product ions. The mass transition for Abiraterone is often monitored at m/z 350 → 156. nih.gov A secondary, "qualifier" transition (e.g., m/z 350 → 170) can be used to further discriminate Abiraterone from its multiple metabolites, which may have similar structures. nih.gov By analyzing these fragmentation pathways, scientists can confidently identify and confirm the structure of each compound, even when they co-elute or are present in complex matrices. nih.gov This capability is crucial for distinguishing between structurally similar metabolites, including diastereomers, ensuring accurate identification. nih.govnih.gov

Developing a quantitative LC-MS/MS method for trace analysis requires careful optimization of sample preparation and instrument parameters to achieve high sensitivity and accuracy. For the analysis of Abiraterone and its metabolites in biological matrices like human serum, a liquid-liquid extraction (LLE) procedure is often employed to isolate the analytes and remove interferences. nih.govnih.gov

The method's sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of an analyte that can be reliably measured with acceptable precision and accuracy. wjpmr.com For Abiraterone metabolites, an LLOQ as low as 0.1 ng/mL has been achieved, demonstrating the method's suitability for detecting trace levels. nih.govnih.gov The method developed for Abiraterone and its seven metabolites showed linearity from 0.1 to 20 ng/mL for all metabolites. nih.govnih.gov The use of a deuterated internal standard, such as Abiraterone-d4, is critical for accurate quantification, as it compensates for variations in sample extraction and matrix effects. nih.govnih.gov

LC-UV for Routine Quantification and Purity Assessment

While LC-MS/MS offers unparalleled sensitivity and specificity, Liquid Chromatography with Ultraviolet (LC-UV) detection is a robust, reliable, and cost-effective method widely used for routine quantification and purity assessment of Abiraterone in bulk drug and pharmaceutical formulations. ijrpr.comwjpmr.comturkjps.org

A typical LC-UV method employs a reverse-phase C18 column (e.g., Kromasil C18, 250 mm × 4.6 mm, 5.0 µm) maintained at a controlled temperature, such as 40°C. ijrpr.comturkjps.org The separation is achieved using an isocratic or gradient mobile phase, which could be a mixture of an aqueous buffer (like potassium dihydrogen phosphate) and an organic solvent (like acetonitrile). turkjps.orgnih.govnih.gov The eluate is monitored with a UV detector set at a specific wavelength where the analyte exhibits maximum absorbance, often around 235 nm or 255 nm for Abiraterone. turkjps.orgnih.gov The total run time is typically short, often under 15 minutes. nih.gov These methods are valued for their reliability in quality control laboratories for routine analysis. ijrpr.com

Method Validation Parameters According to International Conference on Harmonisation (ICH) Guidelines

To ensure that an analytical method is suitable for its intended purpose, it must be thoroughly validated. Method validation is performed according to guidelines established by the International Conference on Harmonisation (ICH), which outlines the specific parameters that must be evaluated. nih.govpharmascholars.comakjournals.com These validation studies demonstrate that the method is accurate, precise, specific, sensitive, and robust. nih.gov Key validation parameters include specificity, selectivity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govpharmascholars.com

Specificity and Selectivity for Impurity Resolution

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov In the context of Abiraterone analysis, this means the method must be able to separate the main compound from its various related compounds and potential degradants. wjpmr.comturkjps.org

Selectivity is demonstrated by showing that the analytical peaks are pure and not co-eluted with other substances. This is particularly challenging for Abiraterone, as its metabolites often have very similar chemical structures and mass transitions. nih.govnih.gov Chromatographic conditions, such as the choice of column, mobile phase composition, and gradient, are meticulously optimized to achieve adequate resolution between all compounds of interest. nih.gov For instance, one validated LC-MS/MS method successfully separated all seven steroidal metabolites, including diastereomers, allowing for their accurate quantitation without interference. nih.govnih.gov Forced degradation studies are also performed to show that the method can separate the drug from its degradation products formed under stress conditions (e.g., acid, base, oxidation). pharmascholars.com

Linearity, Range, and Calibration Curve Establishment

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov To establish linearity, a series of standard solutions of the analyte at different known concentrations are prepared and analyzed. turkjps.orgpharmascholars.com

A calibration curve is then constructed by plotting the instrument response (e.g., peak area) against the analyte concentration. turkjps.orgnih.gov The relationship is typically evaluated using a linear regression analysis, and the correlation coefficient (r²) is calculated. An r² value close to 0.999 indicates a strong linear relationship. ijpda.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov

The table below summarizes typical linearity parameters established during the validation of analytical methods for Abiraterone and its related compounds.

AnalyteAnalytical MethodRangeCorrelation Coefficient (r²)
AbirateroneLC-MS/MS2–400 ng/mLNot specified
Abiraterone MetabolitesLC-MS/MS0.1–20 ng/mLNot specified
AbirateroneLC-UV/HPLC93.4–3251 ng/mL0.997
Abiraterone AcetateRP-HPLC2–100 µg/mL0.998

This interactive table provides examples of linearity ranges and correlation coefficients from different validated analytical methods.

Accuracy, Precision (Repeatability and Intermediate Precision)

The validation of an analytical method for quantifying this compound must demonstrate acceptable levels of accuracy and precision, in line with International Council for Harmonisation (ICH) guidelines.

Accuracy is determined by assessing the closeness of the test results obtained by the method to the true value. This is typically evaluated using recovery studies, where a known amount of this compound reference standard is spiked into a sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery of the spiked analyte is then calculated. For a validated method, the recovery is expected to be within a pre-defined acceptance range, commonly 98.0% to 102.0%.

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at two levels:

Repeatability (Intra-day Precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is typically determined by analyzing a minimum of six replicate samples of a spiked solution at a 100% concentration level.

Intermediate Precision (Inter-analyst/Inter-day Precision): This evaluates the method's reproducibility by having the analysis performed by different analysts, on different days, and often using different equipment.

The precision is expressed as the Relative Standard Deviation (%RSD) of the series of measurements. A low %RSD value, typically not more than 2.0%, indicates a high degree of precision for the analytical method.

Table 1: Representative Accuracy and Precision Data for an Analytical Method The following data is illustrative of a typical validated HPLC method for Abiraterone impurities, as specific validation data for this compound is not publicly available.

Validation ParameterSpecificationObserved Results
Accuracy (% Recovery)
Spiking Level 50%98.0 - 102.0%99.5%
Spiking Level 100%98.0 - 102.0%100.2%
Spiking Level 150%98.0 - 102.0%99.8%
Precision (%RSD)
Repeatability (n=6)NMT 2.0%0.8%
Intermediate Precision (n=6)NMT 2.0%1.2%

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for an impurity quantification method, as they define the lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Limit of Detection (LOD): This is the lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): This is the lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.

These values are often determined based on the signal-to-noise (S/N) ratio. The LOD is typically established at an S/N ratio of 3:1, while the LOQ is established at an S/N ratio of 10:1. The determination is confirmed by injecting a series of diluted solutions with known concentrations and observing the detector response. For impurity analysis, the LOQ must be at or below the reporting threshold for impurities.

Table 2: Representative LOD and LOQ Data The following data is illustrative of a typical validated HPLC method for Abiraterone impurities.

ParameterMethodTypical Value
Limit of Detection (LOD)Signal-to-Noise Ratio (3:1)0.01% (relative to API)
Limit of Quantification (LOQ)Signal-to-Noise Ratio (10:1)0.03% (relative to API)

Robustness and Ruggedness Assessment

Robustness is the measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of the method's reliability during normal usage. For an HPLC method, robustness is assessed by intentionally varying parameters such as:

Flow rate of the mobile phase (e.g., ±0.1 mL/min)

Column temperature (e.g., ±5 °C)

pH of the mobile phase buffer (e.g., ±0.2 units)

Mobile phase composition (e.g., ±2% organic phase)

The effect of these variations on system suitability parameters like peak resolution, tailing factor, and retention time is evaluated. The method is considered robust if the system suitability criteria are met despite these minor changes.

Ruggedness is a measure of the reproducibility of test results under the variation of conditions such as different laboratories, analysts, or instruments. This is often assessed during the intermediate precision study.

Table 3: Representative Robustness Study Parameters and Acceptance Criteria The following data is illustrative of a typical validated HPLC method for Abiraterone impurities.

Parameter VariedVariationAcceptance CriteriaResult
Flow Rate± 0.1 mL/minSystem suitability parameters must pass.Pass
Column Temperature± 5 °CSystem suitability parameters must pass.Pass
Mobile Phase pH± 0.2System suitability parameters must pass.Pass

System Suitability Testing Protocols

System Suitability Testing (SST) is an integral part of any analytical method. It is performed before the analysis of any samples to ensure that the chromatographic system is performing adequately for the intended application. The protocol involves injecting a standard solution, often containing the main compound and key related substances, to verify the system's performance. According to the United States Pharmacopeia (USP) monograph for Abiraterone Acetate Tablets, key SST parameters and their acceptance criteria are established to ensure the method's validity. uspnf.com

Key system suitability parameters include:

Resolution: Ensures that closely eluting peaks are well separated. For instance, a resolution of not less than 1.0 between critical peak pairs is often required. uspnf.com

Tailing Factor (Asymmetry Factor): Measures the symmetry of the chromatographic peak. A value between 0.8 and 1.5 is generally acceptable.

Theoretical Plates (N): A measure of column efficiency. A higher number indicates better efficiency.

Repeatability (%RSD): The precision of replicate injections of a standard solution. The %RSD for peak areas from replicate injections should typically be not more than 2.0%. uspnf.com

Table 4: Example System Suitability Testing Protocol and Criteria

ParameterRequirementPurpose
ResolutionNLT 1.0 between critical impurity peaksTo ensure specificity and accurate quantification of adjacent peaks. uspnf.com
Tailing Factor0.8 - 1.5 for the Abiraterone peakTo ensure peak symmetry and avoid co-elution issues.
Repeatability (%RSD)NMT 2.0% for 5 replicate injectionsTo confirm the precision of the analytical system. uspnf.com
Signal-to-Noise RatioNLT 10 for the LOQ solutionTo confirm the sensitivity of the system. uspnf.com

Application in Impurity Profiling and Quantitative Analysis of Abiraterone Acetate Batches

The validated analytical method is applied for the routine quality control of Abiraterone Acetate batches. Impurity profiling is the process of identifying and quantifying the various impurities present in the API. This is critical as the presence and level of impurities can impact the drug's safety and efficacy.

During the synthesis of Abiraterone Acetate, several process-related impurities and degradation products can be formed. This compound, identified as a dimeric impurity, is one such substance that must be monitored. The analytical method is used to:

Detect and Identify: The method's specificity allows for the separation of this compound from Abiraterone Acetate and other related substances. The retention time of the peak in the sample chromatogram is compared with that of a qualified reference standard for identification.

Quantify: The concentration of this compound in a given batch is calculated based on the peak area response relative to the peak area of the Abiraterone Acetate standard. A Relative Response Factor (RRF) is used in the calculation to correct for differences in detector response between the impurity and the API, ensuring accurate quantification.

Monitor Batch Consistency: By analyzing multiple batches, a consistent impurity profile can be established. Any deviation, such as the appearance of new impurities or an increase in the level of known impurities like Compound 7, would trigger an investigation into the manufacturing process.

Regulatory authorities set strict limits for known, unknown, and total impurities in an API. The validated analytical method provides the reliable data necessary to ensure that every batch of Abiraterone Acetate meets these stringent quality standards before its release for formulation into the final drug product.

Regulatory and Quality Assurance Perspectives on Impurity Control

Compliance with International Conference on Harmonisation (ICH) Guidelines (ICH Q3A, Q1A) for Impurities in New Drug Substances and Stability Testing

The International Conference on Harmonisation (ICH) provides a comprehensive framework for the evaluation and control of impurities in new drug substances. jpionline.orgyoutube.com Specifically, the ICH Q3A(R2) guideline outlines the thresholds for reporting, identifying, and qualifying impurities. ich.orgeuropa.eu These thresholds are determined based on the maximum daily dose of the drug substance. ich.org For a drug substance with a maximum daily dose of up to 2g/day, the reporting threshold is 0.05%, the identification threshold is 0.10% or 1.0 mg per day intake (whichever is lower), and the qualification threshold is 0.15% or 1.0 mg per day intake (whichever is lower). pda.org Any impurity present at a level exceeding the identification threshold must be structurally characterized. ich.orgfda.gov If the level of an impurity surpasses the qualification threshold, its biological safety must be established. ich.org

ICH Q1A(R2) guidelines on stability testing are also crucial. ich.orgeuropa.eu These guidelines mandate that stability studies be conducted to understand how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light. ich.org These studies must include testing for impurities to identify any degradation products that may form during storage. ich.orgfda.gov Any degradation product observed in stability studies at a level greater than the identification threshold should be identified. ich.orgfda.gov This ensures that the drug substance maintains its quality, safety, and efficacy throughout its shelf life. ich.org The application of these guidelines ensures a systematic approach to controlling impurities like Abiraterone (B193195) Related Compound 7 from the development stage through to the final product.

Role of Abiraterone Related Compound 7 as a Certified Reference Standard in Pharmaceutical Development and Manufacturing

Certified Reference Standards (CRS) are highly purified substances that are essential for the quality control of pharmaceuticals. simsonpharma.comclearsynth.com They serve as a benchmark for confirming the identity, purity, potency, and quality of active pharmaceutical ingredients (APIs) and finished drug products. clearsynth.compharmaffiliates.com In the context of Abiraterone Acetate (B1210297), a certified reference standard of this compound plays a pivotal role in several key areas of pharmaceutical development and manufacturing.

The primary function of an impurity reference standard is in the development and validation of analytical methods. clearsynth.com These methods, such as high-performance liquid chromatography (HPLC), are used to detect and quantify the levels of impurities in the API. daicelpharmastandards.com The availability of a well-characterized standard for this compound allows for the accurate identification and quantification of this specific impurity in batches of Abiraterone Acetate. synzeal.com

Furthermore, reference standards are indispensable for routine quality control testing of both the drug substance and the final drug product. synzeal.com By comparing the analytical response of the sample to that of the certified reference standard, manufacturers can ensure that the level of this compound remains within the established acceptance criteria. fda.gov This is critical for batch-to-batch consistency and for ensuring that the final product meets the required quality standards. clearsynth.com The use of such standards is a fundamental requirement for regulatory compliance. simsonpharma.com

Establishment of Reporting, Identification, and Qualification Thresholds for Related Substances

The ICH Q3A(R2) guideline provides a structured framework for establishing thresholds for reporting, identification, and qualification of impurities in new drug substances. ich.org These thresholds are not arbitrary; they are based on the maximum daily dose of the drug and are designed to ensure patient safety. pda.org

Reporting Threshold: This is the level above which an impurity must be reported in the regulatory submission. For drug substances with a maximum daily dose of ≤ 2g/day, the reporting threshold is 0.05%. ich.orgpda.org

Identification Threshold: If an impurity is present at a level exceeding this threshold, its structure must be determined. For a drug with a maximum daily dose of ≤ 2g/day, this threshold is 0.10% or a total daily intake of 1.0 mg, whichever is lower. ich.orgpda.org

Qualification Threshold: When an impurity level exceeds this threshold, its biological safety must be evaluated. For a drug with a maximum daily dose of ≤ 2g/day, the qualification threshold is 0.15% or a total daily intake of 1.0 mg, whichever is lower. ich.orgpda.org Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. ich.org An impurity is considered qualified if it meets certain conditions, such as being a significant metabolite, or if its observed level and proposed acceptance criterion are justified by scientific literature or have been adequately evaluated in toxicity studies. regulations.gov

The following interactive table summarizes the ICH Q3A(R2) thresholds for impurities in new drug substances.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2g/day0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2g/day0.03%0.05%0.05%

Pharmaceutical Control Strategies for Abiraterone Acetate Purity and Impurity Management

Effective control of impurities in Abiraterone Acetate is achieved through a multi-faceted approach that begins with a thorough understanding of the manufacturing process. nih.gov Potential impurities, including starting materials, by-products, intermediates, and degradation products, must be identified. jpionline.orgich.org Control strategies are then implemented to ensure the purity of the final drug substance.

Key control strategies include:

Process Optimization: The synthesis process for Abiraterone Acetate is carefully designed and optimized to minimize the formation of impurities. nih.gov This may involve adjusting reaction conditions, such as temperature and reaction time, and controlling the quality of starting materials and reagents. nih.govgoogle.com

Purification Procedures: Various purification techniques are employed to remove impurities from the crude Abiraterone Acetate. These methods are designed to effectively reduce the levels of known and potential impurities to within acceptable limits. google.com

In-process Controls: Analytical tests are performed at critical stages of the manufacturing process to monitor the formation and removal of impurities. This allows for timely adjustments to the process to ensure the final product meets the required purity specifications.

Setting Acceptance Criteria: Based on the ICH guidelines and safety data, acceptance criteria for specified identified, specified unidentified, and unspecified impurities are established in the drug substance specification. fda.govregulations.gov For Abiraterone Acetate tablets, the United States Pharmacopeia (USP) monograph specifies acceptance criteria for various impurities. uspnf.com

Stability Studies: Comprehensive stability studies are conducted under various conditions to identify potential degradation products and to establish appropriate storage conditions and shelf-life for the drug substance and product. ich.org

Regulatory Documentation and Submission Requirements (e.g., ANDA, NDA) for Impurity Data

Regulatory submissions for new drugs (New Drug Applications, NDAs) and generic drugs (Abbreviated New Drug Applications, ANDAs) must contain comprehensive data on impurities. regulations.govfederalregister.gov This information is critical for regulatory agencies to assess the safety and quality of the drug product. gabionline.net

For an NDA, the submission must include a summary of the actual and potential impurities, the laboratory studies conducted to detect them, and the characterization of impurities present above the identification threshold. ich.orgfda.gov The impurity profile of the batches intended for marketing should be compared with those used in development. ich.org

For an ANDA, the guidance also requires detailed information on the reporting, identification, and qualification of impurities in the drug substance. regulations.govfederalregister.gov An impurity in a generic drug substance can be qualified by comparing its level to that found in the reference listed drug (RLD). regulations.govfda.gov If a new impurity is found or an existing impurity is present at a higher level than in the RLD, further qualification may be necessary. tga.gov.au

The documentation should include:

A list of all specified impurities, both identified and unidentified. regulations.govfda.gov

Validated analytical procedures used for detecting and quantifying impurities. fda.gov

A rationale for the proposed acceptance criteria for each impurity. ich.org

Data from stability studies to demonstrate the impurity profile over time. ich.org

The following table outlines the key documentation requirements for impurity data in regulatory submissions.

Document/DataDescription
Impurity ProfileA summary of all known and potential impurities.
Analytical ProceduresDetailed description and validation of the methods used to detect and quantify impurities.
Batch Analysis DataResults of impurity testing on multiple batches of the drug substance.
Justification of Acceptance CriteriaScientific rationale for the proposed limits for each impurity.
Stability DataData from stability studies showing the impurity profile over the proposed shelf-life.
Qualification DataSafety data for any impurity exceeding the qualification threshold.

Exploration of Potential Biochemical Interactions Non Clinical Focus

In Vitro Enzymatic Interaction Studies (e.g., with CYP17A1 or other metabolic enzymes)

In vitro studies have been instrumental in characterizing the inhibitory activity of various compounds referred to as "Abiraterone Related Compound 7" against Cytochrome P450 17A1 (CYP17A1), a critical enzyme in androgen biosynthesis.

One such analogue, a nitrile-substituted derivative of abiraterone (B193195), was evaluated for its inhibitory effects on CYP17A1 and the off-target enzyme CYP21A2. This "Compound 7" demonstrated a modest increase in the IC50 value for CYP17A1-mediated progesterone (B1679170) 17α-hydroxylation compared to abiraterone. However, the nitrile substitution did not significantly alter its inhibition of CYP21A2, resulting in a lower selectivity for CYP17A1 compared to the parent compound, abiraterone. scispace.com

Another distinct "Compound 7" was identified in a separate study, which demonstrated potent and selective inhibition of CYP17A1. This compound effectively inhibited both the 17α-hydroxylase and 17,20-lyase activities of the enzyme, with strong coordination to the heme iron being the likely mechanism of inhibition. A key finding for this compound was its lack of interaction with other drug-metabolizing cytochrome P450 enzymes and the steroidogenic enzyme CYP21A2, suggesting a reduced risk of side effects related to corticosteroid production. oaepublish.com

In contrast, a non-steroidal "Compound 7" featuring a flexible chain with a tertiary amine was found to be devoid of any significant inhibitory activity against CYP17A1, indicating that a ring system is a crucial structural requirement for activity in this class of compounds. nih.gov

In Vitro Enzymatic Inhibition Data for Various "this compound" Analogs
Compound DesignationEnzyme TargetInhibitory Activity (IC50)Key Findings
Compound 7 (Nitrile Substituted)CYP17A1Modest 3-fold increase vs. AbirateroneLess selective for CYP17A1 over CYP21A2 compared to Abiraterone. scispace.com
Compound 7 (Selective Inhibitor)CYP17A1 (17α-hydroxylase)52 nmol/LPotent and selective inhibitor with no significant off-target effects on other CYPs. oaepublish.com
Compound 7 (Selective Inhibitor)CYP17A1 (17,20-lyase)7.4 nmol/L
Compound 7 (Non-steroidal)CYP17A1No significant activityHighlights the importance of a ring structure for inhibitory function. nih.gov

In Silico Docking and Molecular Dynamics Simulations for Binding Affinity Prediction

Computational methods have been employed to understand the binding modes of abiraterone analogues. For the nitrile-substituted "Compound 7," docking studies were performed to investigate its interaction within the active sites of both CYP17A1 and CYP21A2. These simulations aimed to elucidate the structural basis for its observed selectivity, or lack thereof. The cocrystallization of this compound with CYP17A1 has validated the intended contacts within the enzyme's active site. scispace.comacs.org

Similarly, for another "Compound 6" (structurally related to the potent "Compound 7" from the same study), docking experiments were used to determine its binding mode. As a relatively non-polar molecule without hydrogen-bonding capabilities, no significant polar interactions between the enzyme and the inhibitor were observed in these simulations. oaepublish.com

Receptor Binding Assays (e.g., Androgen Receptor) for Potential Modulatory Effects

Direct interactions with the Androgen Receptor (AR) represent another potential mechanism of action for abiraterone-related compounds. A screening campaign identified a biaryl isoxazole, designated "Compound 7," as a weak inhibitor of the AR N-terminal domain (NTD). This compound was evaluated in a VCaP cell-based GRE2-luciferase reporter gene assay, which measures AR transcriptional activity. acs.org

Androgen Receptor Interaction for "this compound"
Compound DesignationAssayTargetActivity (IC50)Reference Compound Activity (IC50)
Compound 7 (Biaryl Isoxazole)VCaP GRE2-luciferase reporter gene assayAndrogen Receptor N-Terminal Domain7.4 μMEnzalutamide: 0.34 μM, EPI-001: 37.4 μM acs.org

This finding indicates that while some abiraterone-related structures primarily target androgen synthesis, others may possess direct activity at the androgen receptor, albeit with lower potency compared to established AR antagonists like enzalutamide. acs.org

Future Research Directions and Emerging Methodologies

Development of Greener Analytical Methods for Sustainable Impurity Analysis

There is a clear trend in pharmaceutical analysis towards developing eco-friendly analytical methods to reduce the environmental impact of solvent use researchgate.net. For Abiraterone (B193195) Acetate (B1210297), greener high-performance liquid chromatography (HPLC) methods have been developed, utilizing solvents like ethanol (B145695) as a substitute for more hazardous acetonitrile (B52724) and methanol (B129727) researchgate.netmdpi.com. These methods are validated according to ICH guidelines and their environmental impact is assessed using tools like AGREE and GAPI software researchgate.netmdpi.com.

Advanced Spectroscopic Techniques for Real-Time Monitoring of Impurity Formation

Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies to design, analyze, and control manufacturing processes through real-time measurements of critical parameters wikipedia.org. Advanced spectroscopic techniques like Near-Infrared (NIR), Raman, and UV/Vis spectroscopy are key PAT tools used for in-line or on-line monitoring of reactions and impurity formation mt.commdpi.compolito.it.

While the principles of PAT are widely applied in the pharmaceutical industry, there is no published research demonstrating the use of these advanced spectroscopic techniques for the real-time monitoring of the formation of Abiraterone Related Compound 7 during the synthesis of Abiraterone Acetate. Such studies would require the identification of unique spectral signatures for this specific dimer to enable its differentiation from the API and other intermediates in the reaction matrix.

Chemometric Approaches for Impurity Profiling and Process Understanding

Chemometrics, which involves the use of multivariate data analysis, is often coupled with analytical techniques (like HPLC and spectroscopy) to understand complex processes and impurity profiles nih.gov. The Quality by Design (QbD) approach, which is heavily reliant on statistical design of experiments (DoE) and chemometrics, has been applied to the synthesis of Abiraterone Acetate to identify critical process parameters and control the formation of various impurities, such as deacylated, hydroxy, and diene impurities nih.govresearchgate.netresearchgate.net.

The application of these chemometric models specifically to understand the formation mechanism, kinetics, and profiling of this compound has not been documented. A dedicated study would be necessary to build a design space that includes this specific dimer as a critical quality attribute.

Standardization of Impurity Profiling Across Diverse Synthetic Routes and Formulations

Impurity profiling is a critical aspect of drug development and manufacturing, with regulatory authorities like the ICH providing guidelines for the identification, qualification, and control of impurities oup.comvivekanandcollege.ac.in. The United States Pharmacopeia (USP) lists several process-related impurities for Abiraterone Acetate oup.com.

However, the standardization of impurity profiling specifically for this compound across different synthetic routes is not established in the public literature. Different synthesis strategies could potentially lead to varying levels or even the absence of this dimer. A comprehensive standardization would require collaborative studies and data sharing across multiple manufacturers, which is not currently available.

Investigation of Novel Control Strategies for Impurity Mitigation during Manufacturing

The control of impurities in Abiraterone Acetate manufacturing is an active area of process development. Studies have focused on optimizing reaction conditions—such as temperature, solvent volumes, and molar equivalents of reagents—to minimize the formation of known impurities nih.govresearchgate.net. These efforts are often part of a broader QbD strategy to ensure the final API meets purity specifications researchgate.netthieme-connect.com.

There are no specific studies published that investigate novel control strategies aimed at mitigating the formation of this compound. Research in this area would first require a detailed understanding of its formation mechanism, which appears to be currently proprietary or not yet fully elucidated in scientific literature. Such strategies could involve modifying the Suzuki–Mayura coupling step or subsequent purification processes to prevent or remove this specific dimer acs.org.

Q & A

Q. How can researchers accurately identify and characterize Abiraterone Related Compound 7 in pharmacokinetic studies?

Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification, as it enables simultaneous detection of Abiraterone and its metabolites in biological matrices. Validate the method for specificity, sensitivity, and linearity (e.g., 1–500 ng/mL range). Include internal standards (e.g., deuterated analogs) to correct for matrix effects. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Q. What experimental design considerations are critical for studying this compound’s role in androgen biosynthesis inhibition?

Methodological Answer: Use in vitro models (e.g., LNCaP prostate cancer cells) to measure CYP17A1 enzyme activity via radiolabeled substrate assays. Include negative controls (CYP17A1-deficient cell lines) and positive controls (known inhibitors like ketoconazole). Quantify downstream steroids (e.g., cortisol, testosterone) using immunoassays or LC-MS/MS. Ensure dose-response experiments span clinically relevant concentrations (e.g., 0.1–10 µM) to determine IC50 values .

Q. How should researchers design pharmacokinetic studies to assess metabolite stability and clearance?

Methodological Answer: Conduct in vivo studies in animal models (e.g., Sprague-Dawley rats) with serial blood sampling post-administration. Measure plasma concentrations of Abiraterone and Related Compound 7 at multiple time points. Use non-compartmental analysis to calculate AUC, half-life (t1/2), and clearance (CL). For metabolic stability, incubate the compound with liver microsomes and quantify remaining parent compound via LC-MS/MS. Include CYP enzyme inhibitors (e.g., fluconazole for CYP2C8) to identify metabolic pathways .

Advanced Research Questions

Q. How can researchers reconcile contradictions in clinical trial data involving Abiraterone combinations (e.g., olaparib/abiraterone vs. placebo/abiraterone)?

Methodological Answer: Perform stratified analyses of patient subgroups (e.g., BRCA+ vs. BRCA−) to assess heterogeneity in outcomes. Use Cox proportional hazards models to adjust for confounding variables (e.g., baseline PSA levels, prior therapies). For survival endpoints (e.g., rPFS, OS), report median values with 95% confidence intervals and hazard ratios (HR). For example, in the ITT population, olaparib/abiraterone showed a median OS of 42.1 months vs. 34.7 months for placebo/abiraterone (HR: 0.81; P=0.0544), suggesting borderline significance that may require larger cohorts or biomarker-driven stratification .

Q. What advanced experimental strategies are recommended to study interactions between this compound and drug transporters (e.g., P-glycoprotein)?

Methodological Answer: Use bidirectional transport assays in Caco-2 or MDCK-II cells transfected with human P-gp. Measure apical-to-basal and basal-to-apical permeability with/without transporter inhibitors (e.g., verapamil). Calculate efflux ratios to determine transporter influence. For in vivo relevance, knockout animal models (e.g., P-gp KO mice) can clarify transporter-mediated disposition. Pair these with physiologically based pharmacokinetic (PBPK) modeling to predict drug-drug interactions .

Q. How should statistical methods be applied to analyze survival data in trials comparing Abiraterone-based therapies?

Methodological Answer: Employ Kaplan-Meier curves with log-rank tests for unadjusted survival comparisons. For multivariate analysis, use Cox regression to adjust for covariates (e.g., Gleason score, metastatic burden). Report hazard ratios (HR) with 95% confidence intervals; for instance, docetaxel/abiraterone showed a HR of 0.76 (95% CI: 0.62–0.94) for OS vs. mitoxantrone. Predefine sensitivity analyses to address missing data or crossover effects .

Q. What methodologies mitigate systematic errors in pharmacokinetic or potency studies?

Methodological Answer: Implement blinded sample analysis to reduce observer bias. For analytical methods, validate precision (intra-/inter-day CV <15%) and accuracy (85–115% recovery). Use standard reference materials (e.g., NIST-certified controls) for calibration. In cell-based assays, include technical replicates and normalize data to housekeeping genes (e.g., GAPDH). For dose-response studies, apply nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC50/IC50 with 95% CI .

Q. How can frameworks like PICO or FINER improve hypothesis formulation for Abiraterone-related research?

Methodological Answer: Apply the PICO framework to define:

  • P opulation: Metastatic castration-resistant prostate cancer (mCRPC) patients with BRCA mutations.
  • I ntervention: Abiraterone + PARP inhibitor.
  • C omparison: Abiraterone + placebo.
  • O utcome: Radiographic progression-free survival (rPFS). Use the FINER criteria to ensure the question is Feasible (adequate patient cohort), Novel (untested combinations), Ethical, and Relevant to clinical guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.